molecular formula C6H14ClN B1390754 cis-2,5-Dimethylpyrrolidine hydrochloride CAS No. 4209-65-8

cis-2,5-Dimethylpyrrolidine hydrochloride

Cat. No. B1390754
CAS RN: 4209-65-8
M. Wt: 135.63 g/mol
InChI Key: AFHNFHHYTYQLIO-KNCHESJLSA-N
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Description

Molecular Structure Analysis

The molecular structure of “cis-2,5-Dimethylpyrrolidine hydrochloride” can be represented by the linear formula C6H14ClN . The InChI code for this compound is 1S/C6H13N.ClH/c1-5-3-4-6 (2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+; .


Physical And Chemical Properties Analysis

“Cis-2,5-Dimethylpyrrolidine hydrochloride” is a white solid . It has a molecular weight of 135.64 . The boiling point of the related compound 2,5-Dimethylpyrrolidine is 105-106 °C , and its density is 0.81 g/mL at 25 °C .

Scientific Research Applications

Metabolism Studies

Mitchell and Waring (1978) investigated the metabolism of cis-2,5-dimethylpyrrolidine-1-carboxanilide in rodents, including rats, rabbits, guinea-pigs, and mice. They found that the major metabolite in all species was cis-4′-hydroxy-2,5-dimethylpyrrolidine-1-carboxanilide, both free and as glucuronide and sulphate conjugates. This study suggests the compound's potential for metabolic research in various animal models (Mitchell & Waring, 1978).

Synthesis and Stereochemistry

Yamamoto et al. (1993) explored a synthesis method for enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-symmetry, starting from dimethyl rac-2,5-dibromoadipate. This research is crucial for understanding the synthesis and properties of such compounds, including cis-2,5-dimethylpyrrolidine derivatives (Yamamoto et al., 1993).

Reductive Amination Studies

Boga, Manescalchi, and Savoia (1994) conducted studies on the reductive amination of 2,5-hexanedione and 2,6-heptanedione, leading to the formation of 2,5-dimethylpyrrolidines. Their work is significant in understanding the diastereoselectivity involved in the synthesis of such compounds (Boga, Manescalchi, & Savoia, 1994).

Application in Medicinal Chemistry

Wright et al. (2006) synthesized a series of cis-2,5-dicyanopyrrolidine alpha-amino amides and evaluated them as inhibitors of dipeptidyl peptidase IV (DPP-IV) for treating type 2 diabetes. This research highlights the potential medicinal applications of cis-2,5-dimethylpyrrolidine derivatives in treating chronic diseases (Wright et al., 2006).

NMR Spectroscopy in Stereochemical Analysis

Aliev et al. (1990) used NMR spectroscopy to investigate the stereochemistry of N-substituted 2,5-dimethyl-4-piperidinones. This study is crucial for understanding the molecular structure and conformations of related compounds, which is essential in various fields of chemistry and pharmaceuticals (Aliev et al., 1990).

Safety And Hazards

“Cis-2,5-Dimethylpyrrolidine hydrochloride” is considered hazardous. It is highly flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound, including the use of personal protective equipment .

properties

IUPAC Name

(2R,5S)-2,5-dimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHNFHHYTYQLIO-KNCHESJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2,5-Dimethylpyrrolidine hydrochloride

CAS RN

4209-65-8
Record name rac-(2R,5S)-2,5-dimethylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RK Hill, TH Chan - Tetrahedron, 1965 - Elsevier
As a result of the lack of a plane of symmetry in identically α,α′-trans-disubstituted heterocyclic amines, the methylene protons of their N-benzyl derivatives are stereochemically and …
Number of citations: 129 www.sciencedirect.com
WS BURNHAM - 1969 - search.proquest.com
This dissertation, by Weldon Sc Burnham, is accepted in its present form by the Department of Chemistry of Brigham Young University as satisfying the dissertation requirements for the …
Number of citations: 1 search.proquest.com

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